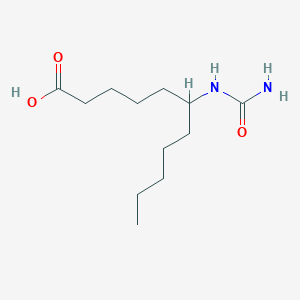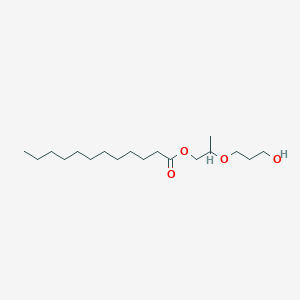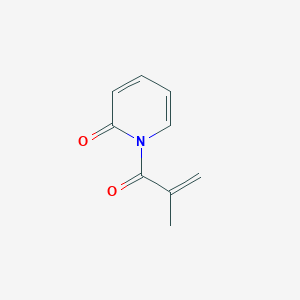
1-(2-Methylacryloyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylacryloyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a pyridinone ring substituted with a 2-methylacryloyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions: 1-(2-Methylacryloyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the acyl group to an alcohol or other functional groups.
Substitution: The acyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
1-(2-Methylacryloyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methylacryloyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The acyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridinone ring can participate in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Pyridin-2(1H)-one: The parent compound without the acyl substitution.
2-Methylacryloyl derivatives: Compounds with the same acyl group but different core structures.
Other pyridinone derivatives: Compounds with various substitutions on the pyridinone ring.
Uniqueness: 1-(2-Methylacryloyl)pyridin-2(1H)-one is unique due to the presence of both the pyridinone ring and the 2-methylacryloyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
116268-11-2 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
1-(2-methylprop-2-enoyl)pyridin-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(2)9(12)10-6-4-3-5-8(10)11/h3-6H,1H2,2H3 |
InChIキー |
DMFKZXMDAZDMSM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)N1C=CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
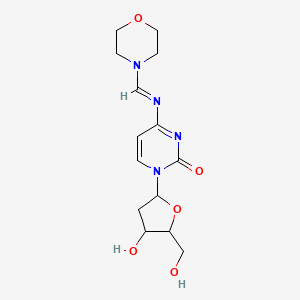
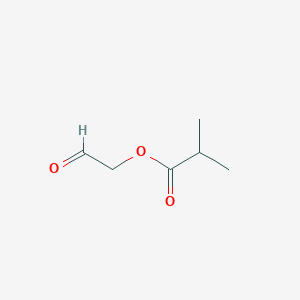
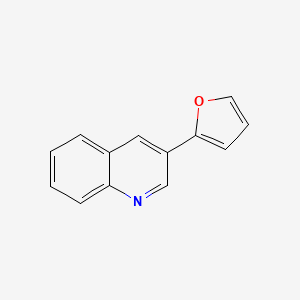
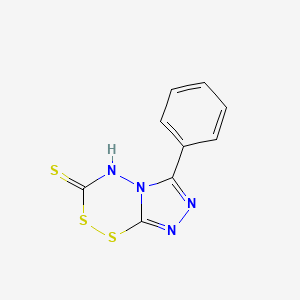
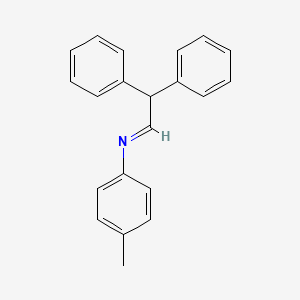
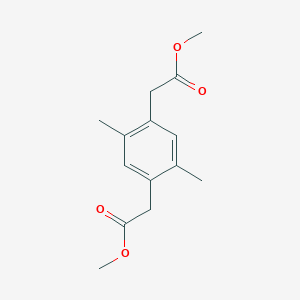

![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
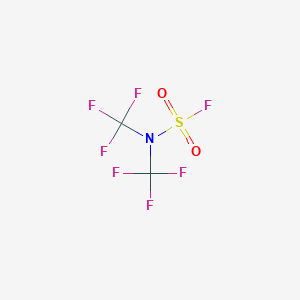
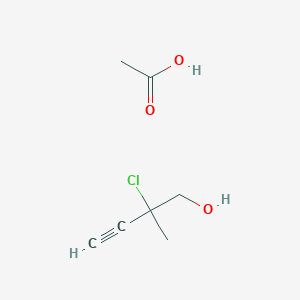
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
